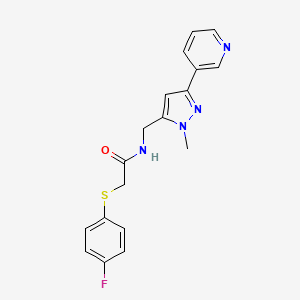

2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring:

- A pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl group at position 2.

- A thioether linkage connecting the pyrazole to a 4-fluorophenyl ring.

- An acetamide side chain attached to the pyrazole’s methylene group.

This compound belongs to a class of N-pyrazole derivatives known for diverse biological activities, including insecticidal and antifungal properties .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c1-23-15(9-17(22-23)13-3-2-8-20-10-13)11-21-18(24)12-25-16-6-4-14(19)5-7-16/h2-10H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIUHZBGVPKKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate halogenated acetamide under basic conditions to form the thioether linkage.

Pyrazole Formation: The synthesis of the pyrazole ring can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

Coupling Reaction: The final step involves coupling the pyrazole derivative with the thioether intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Agrochemicals: The compound’s fluorinated phenyl group and pyrazole moiety make it a candidate for developing new pesticides or herbicides.

Material Science: Its unique chemical properties are explored for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and pyrazole moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Structural Differences: Chlorophenyl (vs. fluorophenylthio) at position 1 of the pyrazole. Cyano group (C≡N) at position 3 (vs. pyridin-3-yl). Chloroacetamide side chain (vs. unsubstituted acetamide).

- Properties :

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()

Triazole-Based Analogs

2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

- Structural Differences :

- Triazole core (vs. pyrazole).

- Ethyl and pyridin-4-yl substituents on the triazole.

- Properties: The triazole’s nitrogen-rich structure may improve hydrogen-bonding interactions with biological targets compared to pyrazoles.

2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide ()

- Structural Differences :

- Triazole core with 4-chlorophenyl and pyridin-4-yl groups.

- Dichlorophenyl acetamide (vs. fluorophenyl).

Research Implications

- Activity Gaps : While the target compound’s structural features align with bioactive analogs (e.g., pyrazole/triazole cores, fluorophenyl groups), its specific biological data are absent in the evidence. Comparative studies on kinase inhibition or antimicrobial activity are needed.

- Design Recommendations: Introduce electron-withdrawing groups (e.g., cyano) to mimic ’s insecticidal intermediates. Explore triazole hybrids () to leverage nitrogen-rich scaffolds for improved target engagement.

Biological Activity

2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, with the CAS number 2034605-11-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Thioether Linkage : The initial step involves the reaction of 4-fluorothiophenol with a halogenated acetamide under basic conditions.

- Pyrazole Ring Formation : This is achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

- Coupling Reaction : Finally, the pyrazole derivative is coupled with the thioether intermediate using reagents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorophenyl group and pyrazole moiety are believed to modulate the activity of various enzymes and receptors, making it a candidate for therapeutic applications .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, derivatives containing pyrazole structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2 | MCF7 | 3.79 |

| Compound 3 | Hep-2 | 3.25 |

| Compound 4 | A549 | 26 |

| Compound 5 | NCI-H460 | 0.39 |

These results indicate that compounds similar to this compound may possess significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory properties. The structural features of these compounds contribute to their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on MCF7 Cell Lines : A recent study demonstrated that a derivative similar to our compound exhibited an IC50 value of 0.01 µM against MCF7 cell lines, indicating potent anticancer activity compared to standard treatments .

- Aurora-A Kinase Inhibition : Research has shown that certain pyrazole derivatives can inhibit Aurora-A kinase effectively, which plays a crucial role in cell division and cancer progression. The compound's unique structure enhances its binding affinity for this target .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, leveraging condensation and functional group transformations. For example:

- Step 1: Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Substituents (e.g., pyridin-3-yl) are introduced during this step .

- Step 2: Introduce the 4-fluorophenylthio group through nucleophilic substitution or thiol-ene coupling. Ensure proper activation of the thiol precursor (e.g., using NaH in DMF) .

- Step 3: Functionalize the acetamide moiety via coupling reactions, such as HATU-mediated amidation, between the pyrazole-methylamine intermediate and a thioglycolic acid derivative .

Key Considerations:

- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity during pyrazole formation .

- Monitor reaction progress using TLC or LC-MS to avoid over-alkylation of the thiol group .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry of substituents. For example, single-crystal studies on analogous pyrazole derivatives report mean C–C bond lengths of 1.35–1.40 Å and R factors < 0.06 .

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–8.5 ppm for pyridinyl and fluorophenyl groups) and methylene protons (δ ~4.2 ppm for –CH₂–S–).

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and thiocarbonyl (δ ~125 ppm) signals .

- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error .

Intermediate: What analytical challenges arise in quantifying trace impurities during synthesis?

Answer:

Common impurities include unreacted intermediates (e.g., pyrazole precursors) or side products from thiol oxidation.

- HPLC-DAD/UV: Employ a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Calibrate using spiked standards .

- Challenges:

- Overlapping peaks due to structural similarity between the target and byproducts. Mitigate by optimizing mobile phase pH .

- Low sensitivity for sulfur-containing impurities. Use post-column derivatization with Ellman’s reagent for enhanced detection .

Advanced: How can computational modeling guide the optimization of bioactivity for this compound?

Answer:

- Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) to predict binding affinities. Pyridinyl and fluorophenyl groups often enhance π-π stacking in hydrophobic pockets .

- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity. For instance, electron-withdrawing groups (e.g., –F) on the phenyl ring may improve metabolic stability .

- MD Simulations: Assess conformational flexibility of the acetamide linker to optimize target engagement .

Validation: Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Advanced: How to address contradictory data in biological activity studies of structurally related analogs?

Answer:

Discrepancies may arise from variations in assay conditions or structural nuances.

- Case Example: Pyrazoline analogs with 4-fluorophenyl groups showed divergent IC₅₀ values in kinase inhibition assays. Resolve by:

- Re-evaluating compound purity (e.g., via HPLC) .

- Testing under standardized conditions (e.g., ATP concentration, pH) .

- Conducting X-ray co-crystallization to confirm binding modes .

- Structural Insights: Minor differences in pyrazole substituent orientation (e.g., ortho vs. para positions) can drastically alter steric interactions with targets .

Advanced: What strategies improve regioselectivity in heterocyclic ring formation during synthesis?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position of α,β-unsaturated ketones, directing pyrazole ring formation .

- Catalytic Control: Use Pd-catalyzed cross-coupling to install pyridin-3-yl groups selectively at the 3-position of the pyrazole .

- Thermodynamic vs. Kinetic Control:

- High temperatures favor thermodynamically stable products (e.g., 1,3,5-trisubstituted pyrazoles).

- Low temperatures may trap kinetic intermediates (e.g., 1,4-disubstituted isomers) .

Validation: Monitor reaction intermediates using in situ IR or NMR spectroscopy .

Advanced: How to design a stability study for this compound under physiological conditions?

Answer:

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS, focusing on cleavage of the acetamide or thioether bonds .

- Oxidative Stress Testing: Expose to H₂O₂ or liver microsomes to assess susceptibility to CYP450-mediated oxidation .

- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines, using UV-Vis irradiation to detect thiocarbonyl oxidation products .

Data Interpretation: Compare degradation half-lives (t₁/₂) with structural analogs to identify stabilizing moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.